Cylindrocyclophane F is derived from cyanobacteria, particularly from the species Cylindrospermum licheniforme. This compound belongs to the broader category of polyketides, which are secondary metabolites produced by various organisms, including bacteria, fungi, and plants. Polyketides often exhibit diverse biological activities, making them valuable for pharmaceutical applications.
The synthesis of cylindrocyclophane F has been approached through various methodologies. Notably, a recent study highlighted a chemoenzymatic synthesis that utilizes enzymatic Friedel–Crafts alkylation to construct the compound efficiently in six to eight steps. This method demonstrates the integration of enzymatic reactions with traditional synthetic strategies to enhance efficiency and selectivity in natural product synthesis .
Another significant approach involves total synthesis methods that utilize transition-metal catalysis. For instance, the cross olefin metathesis dimerization strategy has been employed to achieve a short and efficient total synthesis of cylindrocyclophane F. This method leverages the power of catalytic processes to form complex molecular structures from simpler precursors .
The chemical reactions involved in synthesizing cylindrocyclophane F typically include several key steps:
These reactions highlight the complexity and precision required in synthesizing such intricate natural products.
The mechanism of action for cylindrocyclophane F primarily pertains to its biological activities, which are still under investigation. Preliminary studies suggest that compounds within this class may interact with cellular pathways related to cancer inhibition and antimicrobial activity. The specific biochemical interactions remain an area of active research, focusing on how these compounds can modulate biological systems.
Cylindrocyclophane F exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or heat, necessitating careful handling during synthesis and storage.
Cylindrocyclophane F is primarily studied for its potential applications in medicinal chemistry due to its unique structural features and biological activities. Research indicates possible uses in:
Cylindrocyclophane F (abbreviated herein as CyF) was first isolated in 1990 from the terrestrial cyanobacterium Cylindrospermum licheniforme (ATCC 29204) during a screen for antitumor agents [5] [8]. This discovery marked a significant milestone as it represented the first identification of naturally occurring [m,n]paracyclophanes—macrocyclic structures previously only accessible synthetically. Subsequent research revealed that CyF co-occurs with congeners (designated Cylindrocyclophanes A–F) in Cylindrospermum strains, and related analogs (e.g., carbamidocyclophanes, nostocyclophanes) have been identified in other cyanobacterial genera, notably Nostoc spp. [2] [7]. The production of CyF is biosynthetically linked to a dedicated gene cluster encoding a type I polyketide synthase (PKS), halogenases (e.g., CylC), and the unique dimerizing enzyme CylK [3] [6]. Genomic analyses confirm that cyanobacteria employ fatty acid-incorporating enzymes (e.g., Fatty Acyl-AMP Ligases, FAALs) to initiate CyF biosynthesis, leveraging their distinct metabolic pathways that lack beta-oxidation degradation routes [10].
Table 1: Naturally Occurring Cylindrocyclophane F Congeners
Congener | R₁ | R₂ | R₃ | R₄ | Source Organism |
---|---|---|---|---|---|
Cylindrocyclophane F | H | H | H | H | Cylindrospermum licheniforme |
Cylindrocyclophane F₄ | H | CHCl₂ | H | CHCl₂ | Nostoc sp. UIC 10022A |
Carbamidocyclophane F | H | COONH₂ | H | H | Nostoc sp. CAVN2 |
CyF belongs to the [7,7]-paracyclophane structural class, characterized by two para-substituted resorcinol rings bridged by two heptyl chains, forming a 22-membered macrocycle [5]. This architecture imposes significant steric strain due to the parallel alignment of the aromatic rings, enforced by the C7 linkers. Key structural features include:
Molecular Diagram:
H₁₃C₇───────Resorcinol (R₁=H, R₂=H) │ │ │ │ Resorcinol (R₃=H, R₄=H)─────C₇H₁₃
Early biological evaluations identified CyF as a moderately cytotoxic agent. Initial studies against human tumor cell lines (KB: nasopharyngeal carcinoma; LoVo: colon adenocarcinoma) revealed IC₅₀ values in the micromolar range (10–50 μM), though activity was lower than halogenated analogs like Cylindrocyclophane A [5] [8]. Key mechanistic insights include:
Table 2: Biological Activities of Select Cylindrocyclophanes
Compound | Cytotoxicity (IC₅₀, μM) | Proteasome Inhibition (IC₅₀, μM) | Anti-MRSA (MIC, μM) |
---|---|---|---|
Cylindrocyclophane F | 10–50 | >20 | 5.0 |
Cylindrocyclophane A | 5–10 | 15.0 | 2.5 |
Cylindrocyclophane A₄ | 0.1–1.0 | 0.5 | 0.1 |
Carbamidocyclophane F | 1–5 | ND | 0.1 |
Biosynthesis: CyF originates from a polyketide pathway initiated by FAAL-mediated activation of a fatty acid. The pathway involves:
Chemical Synthesis: Total synthesis of CyF has been achieved via multiple strategies:
Table 3: Synthetic Routes to Cylindrocyclophane F
Strategy | Key Steps | Steps | Yield (%) | Innovation |
---|---|---|---|---|
Myers Reductive Coupling | Kowalski homologation, reductive dimerization | 20 | 8.3 | First total synthesis |
Olefin Metathesis | RCM dimerization cascade | 11 | 22 | Catalytic, atom-economical |
Ramberg-Bäcklund | Sulfide oxidation, rearrangement | 14 | 71 (final step) | High-yielding macrocycle closure |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: